molecular formula C14H14ClN5 B2357463 1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890938-74-6

1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2357463
CAS RN: 890938-74-6
M. Wt: 287.75
InChI Key: CHADBVMPDMXNKS-UHFFFAOYSA-N
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Description

The compound “1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various synthetic protocols . For instance, one approach involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is quite diverse, depending on where the nitrogen atom is located in pyridine . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines are used in several therapeutic targets . They are known to exhibit various types of biological activity, including anticancer, antifungal, antiHIV, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetraheterocyclic Systems

    Pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to 1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and used in the preparation of tetraheterocyclic systems. These compounds are formed by cyclocondensation and have been characterized by NMR and mass spectra, highlighting their complex chemical structures and potential for further chemical exploration (El-Essawy, 2010).

  • Formation of Tricyclic Heteroaromatic Systems

    Research on the synthesis of tricyclic heteroaromatic systems, such as [1,2,4]Triazolo[3′,4′:3,2]pyrazolo[3,4-d]pyrimidines, has been conducted. These systems are formed through reactions involving compounds structurally similar to this compound, showcasing the versatility of these compounds in creating diverse and complex molecular architectures (Golec, Scrowston, & Dunleavy, 1992).

Biological Evaluation and Applications

  • Anticancer and Anti-inflammatory Agents

    Novel pyrazolopyrimidines derivatives structurally related to the subject compound have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These studies demonstrate the potential therapeutic applications of such compounds in the field of oncology and inflammation management (Rahmouni et al., 2016).

  • Pharmacological Activities

    Functionally disubstituted pyrazolo[3,4-d]pyrimidines, closely related to the chemical , have been identified as compounds with various pharmacological activities. Research into these compounds can lead to the development of new medications with beneficial health effects (Ogurtsov & Rakitin, 2021).

Additional Research Directions

  • Potential as Antibacterial Agents: Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to have significant antibacterial activity. This suggests a potential avenue for the development of new antibacterial agents using compounds similar to this compound (Rahmouni et al., 2014).

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of new therapies. These compounds have shown a therapeutic interest and have been studied extensively in recent years . The development of novel CDK2 targeting compounds is one of the promising areas of research .

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-3-16-13-11-7-19-20(14(11)18-8-17-13)12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHADBVMPDMXNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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